molecular formula C10H11F2N3S B1483484 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098070-59-6

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1483484
CAS No.: 2098070-59-6
M. Wt: 243.28 g/mol
InChI Key: AACHHOAMSOAENO-UHFFFAOYSA-N
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Description

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H11F2N3S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

One application involves the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using related ketonic Mannich bases derived from acetylthiophene. This method facilitates the production of dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, among others. These compounds have potential utility in chemical biology and drug discovery due to their structural diversity and functional versatility (G. Roman, 2013).

Antibacterial Activity

Another application is in the design, synthesis, and evaluation of antibacterial activities. Novel derivatives synthesized from the base compound have been explored for their antibacterial properties against a variety of bacterial strains. Such research highlights the potential of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (K. Prasad, 2021).

Polymer Modification

The compound and its derivatives have also been used in the functional modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions. These amine-treated polymers exhibit enhanced thermal stability and increased degree of swelling, suggesting applications in medical fields, particularly due to their promising antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Catalysis

Furthermore, related pyrazolyl compounds have been developed as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing an innovative approach to synthesize valuable polymeric materials from CO2, a greenhouse gas. This application not only presents a method for carbon capture and utilization but also contributes to the development of sustainable polymer synthesis technologies (Anelisa Matiwane et al., 2020).

Chemical Sensing

Derivatives of the compound have been investigated for their photophysical properties and potential use as fluorescent chemosensors for metal ions, highlighting their utility in environmental monitoring and analytical chemistry. Such chemosensors can selectively detect and quantify specific metal ions, such as Fe3+, in solutions, offering a valuable tool for environmental and biomedical analysis (Salman A. Khan, 2020).

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3S/c11-10(12)15-8(1-3-13)5-9(14-15)7-2-4-16-6-7/h2,4-6,10H,1,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACHHOAMSOAENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

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